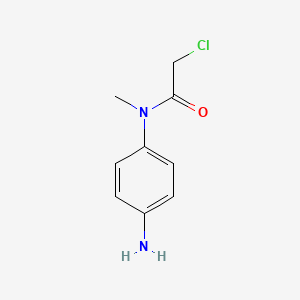

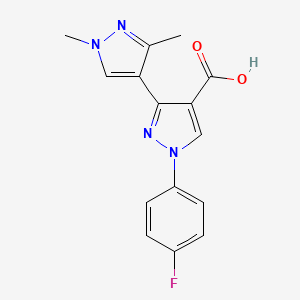

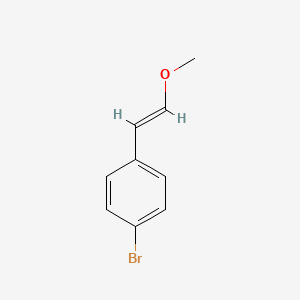

1-Bromo-4-(2-methoxy-vinyl)-benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Bromo-4-(2-methoxy-vinyl)-benzene is a brominated aromatic compound with a methoxy-vinyl substituent. It is structurally related to various other brominated compounds that have been studied for their unique chemical and physical properties, such as photoluminescence and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves reactions such as the Knoevenagel reaction, as seen in the synthesis of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . Another method includes the Wittig-Horner reaction, which was used to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene . These methods highlight the versatility of brominated aromatic compounds in chemical synthesis and their potential to form complex structures with interesting properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, shows significant dihedral angles between the methoxy- and bromo-substituted benzene rings, indicating the potential for steric interactions that can influence the compound's reactivity and physical properties . The steric configuration can also hinder tight intermolecular packing, which is beneficial for certain applications like photoluminescence .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including intramolecular nucleophilic addition-elimination reactions, as seen in the formation of benzothiophenes from vinyl bromides . The presence of a bromine atom can activate adjacent carbon atoms for nucleophilic attack, leading to cyclization and the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are diverse. For instance, the photoluminescence properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated in different states, revealing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibited aggregation-induced emission (AIE) peculiarity, with significant differences in fluorescence intensity between the solution and solid states . These properties are crucial for applications in optoelectronic devices and sensors.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-Bromo-4-(2-methoxy-vinyl)-benzene serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. For instance, it has been utilized in the Michael-induced Ramberg-Bäcklund reaction, where its transformations under UV-initiation and subsequent chemical reactions yield derivatives like 1-(1-methoxy-2-propenyl)benzene, demonstrating its utility in generating functionalized aromatic compounds (Vasin, Bolusheva, & Razin, 2003). Additionally, its role in facilitating the synthesis of complex molecules, such as polymeric materials and organic electronics, underscores its importance in material science and chemical synthesis (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Advanced Material Development

The compound has been implicated in the development of advanced materials, including polymers and copolymers, which exhibit potential for applications in molecular electronics and photovoltaic devices. Research has demonstrated its utility in the synthesis of poly(1,5-naphthylene vinylene) and its copolymers, which are promising for their light-emitting properties. These materials, synthesized via a liquid-solid two-phase reaction, show promise for use in polymer light-emitting diodes (LEDs), highlighting the compound's role in the advancement of optoelectronic devices (Bai, Wu, & Shi, 2006).

Eigenschaften

IUPAC Name |

1-bromo-4-[(E)-2-methoxyethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZBDGFTLQZQI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.